molecular formula C12H16N2O2 B067512 Methyl 4-(piperazin-1-YL)benzoate CAS No. 163210-97-7

Methyl 4-(piperazin-1-YL)benzoate

Cat. No.: B067512
CAS No.: 163210-97-7
M. Wt: 220.27 g/mol
InChI Key: BFFGYMOQOGMTBM-UHFFFAOYSA-N
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Description

Methyl 4-(piperazin-1-yl)benzoate is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . It is also known as methyl 4-(1-piperazinyl)benzoate and is commonly used in various chemical and pharmaceutical applications. This compound is characterized by a piperazine ring attached to a benzoate ester, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(piperazin-1-yl)benzoate typically involves the reaction of 4-chloromethylbenzoic acid with piperazine in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane or ethanol under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of nanofiltration membranes to remove impurities and by-products further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(piperazin-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(piperazin-1-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of polymers and other advanced materials

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methylpiperazin-1-yl)benzoate
  • Methyl 4-(4-phenylpiperazin-1-yl)benzoate
  • Methyl 4-(4-cyanopiperazin-1-yl)benzoate

Uniqueness

Methyl 4-(piperazin-1-yl)benzoate is unique due to its balanced combination of a piperazine ring and a benzoate ester, which provides a versatile scaffold for further chemical modifications. This makes it particularly valuable in the synthesis of a wide range of biologically active compounds .

Biological Activity

Methyl 4-(piperazin-1-YL)benzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesis, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a piperazine ring attached to a benzoate moiety, which contributes to its pharmacological properties. The molecular formula is C12_{12}H16_{16}N2_2O\ and it exhibits a unique structural configuration that enhances its solubility and biological interactions.

Local Anesthetic Effects

Research has demonstrated that this compound exhibits significant local anesthetic activity. In comparative studies, it showed promise comparable to established anesthetics like tetracaine and pramocaine, suggesting its potential use in pain management therapies.

Neurotransmitter Modulation

The compound has also been evaluated for its ability to modulate neurotransmitter systems, making it a candidate for further investigation in treating conditions such as anxiety and depression. Molecular docking studies indicate that this compound may interact with various receptors involved in these pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, allowing for modifications that can enhance its biological activity or alter solubility properties. The following table summarizes some derivatives of the compound along with their unique aspects:

Compound NameStructure FeatureUnique Aspect
Methyl 4-(4-methylpiperazin-1-YL)benzoateAdditional methyl groupEnhanced lipophilicity
Methyl 4-(pyridin-1-YL)benzoatePyridine ring instead of piperazinePotentially different biological activity
Methyl 1-(piperidin-4-YL)benzoatePiperidine instead of piperazineVariation in pharmacological profile

These derivatives demonstrate the versatility of the piperazine structure in developing compounds with varied biological activities.

Pharmacological Studies

In pharmacological evaluations, this compound has shown activity against various biological targets. For instance, studies have indicated its binding affinity to specific receptors involved in neurotransmission, which is critical for understanding its mechanism of action.

Antimicrobial Activity

Recent research has also explored the antimicrobial properties of related compounds, indicating potential applications in treating bacterial infections. For example, compounds with similar structures have been reported to exhibit low nanomolar activity against multidrug-resistant strains of bacteria . Although specific data on this compound's antimicrobial efficacy is limited, the structural similarities suggest a potential for similar activity.

Toxicology and Safety Profile

An essential aspect of evaluating any new therapeutic agent is its safety profile. Preliminary studies suggest that this compound does not exhibit significant toxicity at therapeutic doses; however, further detailed toxicological assessments are necessary to confirm these findings .

Properties

IUPAC Name

methyl 4-piperazin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)10-2-4-11(5-3-10)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFGYMOQOGMTBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572694
Record name Methyl 4-(piperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163210-97-7
Record name Methyl 4-(piperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(piperazin-1-yl)benzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-(4-Benzyl-piperazin-1-yl)-benzoic acid methyl ester (19.4 mmol) is dissolved in methanol (150 ml) and Pd/charcoal is added (0.6 g). The mixture is stirred in a hydrogen atmosphere until consumption has ceased. The catalyst is filtered off and the filtrate evaporated. The residue is suspended in diethylether/pentane and the solid filtered of and dried (vacuum). A powder with mp. 95-97° C. is obtained.
Name
4-(4-Benzyl-piperazin-1-yl)-benzoic acid methyl ester
Quantity
19.4 mmol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Pd charcoal
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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